molecular formula C14H14F3NO4S B6328010 Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% CAS No. 929616-35-3

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%

Cat. No. B6328010
CAS RN: 929616-35-3
M. Wt: 349.33 g/mol
InChI Key: CYLIOHRWVXLTLF-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% (M2SATFMP) is an organic compound used in a variety of scientific research applications. It is a white to off-white powder with a molecular weight of 434.5 g/mol and a melting point of 212-214°C. M2SATFMP is a synthetic compound first synthesized in the laboratory of Professor David E. Cane at Brown University in the early 2000s. It has since been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various heterocycles, and as a ligand in coordination chemistry. It has also been used as a precursor in the synthesis of other compounds, such as the anti-inflammatory drug naproxen.

Mechanism of Action

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% acts as a catalyst in organic synthesis reactions by providing a nucleophilic site for the reaction to occur. It also acts as a ligand in coordination chemistry by binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has not been studied for its biochemical or physiological effects and is not known to have any adverse effects on humans.

Advantages and Limitations for Lab Experiments

The primary advantage of using Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% in laboratory experiments is its low solubility in most organic solvents, which can make it difficult to use in certain reactions.

Future Directions

Given its unique properties, there are a variety of potential future directions for the use of Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% in scientific research. It could be used as a catalyst in the synthesis of complex molecules or as a ligand in the synthesis of coordination complexes. It could also be used as a precursor in the synthesis of other compounds, such as pharmaceuticals or agrochemicals. Additionally, it could be used as a reagent in the synthesis of heterocycles, such as heterocyclic amines or heterocyclic sulfonamides. Finally, it could be used in the development of new materials, such as polymers or nanomaterials.

Synthesis Methods

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% can be synthesized using a two-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride and trifluoromethylpent-4-ynoic acid in the presence of potassium carbonate to form the intermediate compound 4-methylphenylsulfonyl-2-(trifluoromethyl)pent-4-ynoic acid. This intermediate compound can then be reacted with methylamine to form Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%.

properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-2-(trifluoromethyl)pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-4-9-13(12(19)22-3,14(15,16)17)18-23(20,21)11-7-5-10(2)6-8-11/h1,5-8,18H,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLIOHRWVXLTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-tosylamino-2-(trifluoromethyl)pent-4-ynoate

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